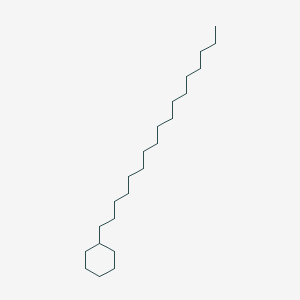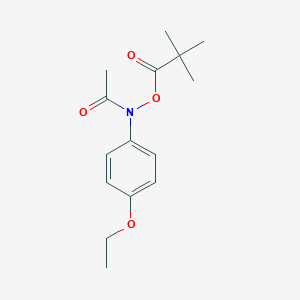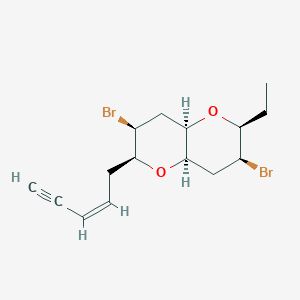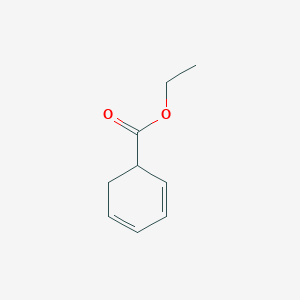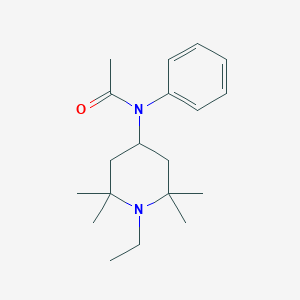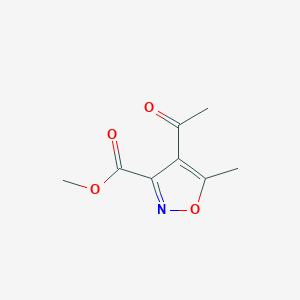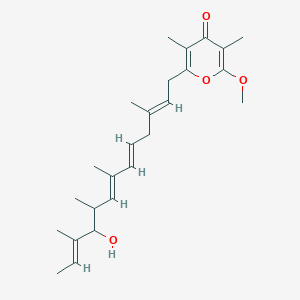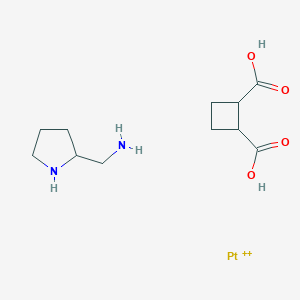
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione, also known as PZQ, is a synthetic compound that has been widely used in scientific research. PZQ belongs to the class of oxadiazine compounds and has been shown to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione is not fully understood. However, it has been proposed that 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione inhibits the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate (TTP) and subsequently induces cell cycle arrest and apoptosis. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in folate metabolism.
Biochemische Und Physiologische Effekte
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been shown to have various biochemical and physiological effects. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can induce cell cycle arrest and apoptosis in cancer cells. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can also inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Moreover, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can inhibit the replication of HIV and HCV by targeting their viral enzymes. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been reported to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has several advantages for lab experiments. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione is a synthetic compound that is readily available and can be easily synthesized. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its biological activities, and there is a vast amount of literature on its mechanism of action and physiological effects. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has low toxicity and is well-tolerated in animal studies. However, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione also has some limitations for lab experiments. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has poor water solubility, which can limit its bioavailability and efficacy. Moreover, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can be unstable in certain conditions, which can affect its activity and potency.
Zukünftige Richtungen
There are several future directions for the research on 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione. One direction is to improve the synthesis method of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione to increase its yield and purity. Another direction is to develop new formulations of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione to improve its water solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione and its potential applications in the treatment of cancer, infectious diseases, and other conditions. Additionally, the development of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione analogs and derivatives may lead to the discovery of new compounds with improved biological activities and pharmacological properties.
Conclusion:
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione is a synthetic compound that has been widely used in scientific research for its antitumor, antibacterial, antifungal, and antiviral properties. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of HIV and HCV. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has several advantages for lab experiments, including its availability, extensive literature, low toxicity, and well-tolerated nature. However, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione also has some limitations, including its poor water solubility and instability in certain conditions. There are several future directions for the research on 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione, including improving its synthesis method, developing new formulations, elucidating its mechanism of action, and discovering new compounds with improved biological activities and pharmacological properties.
Synthesemethoden
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can be synthesized using various methods, including the reaction of 2,4-dioxo-5-phenyl-1,3,4-oxadiazoline with propionic acid in the presence of sulfuric acid. Another method involves the reaction of 2,4-dioxo-5-phenyl-1,3,4-oxadiazoline with isopropyl alcohol in the presence of p-toluenesulfonic acid. The yield of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its biological activities, including its antitumor, antibacterial, antifungal, and antiviral properties. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans. Moreover, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Eigenschaften
CAS-Nummer |
102618-94-0 |
|---|---|
Produktname |
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
6-propan-2-yl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)4-7-5(9)8-6(10)11-4/h3H,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
UGBNUSJDOOQMTE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=O)NC(=O)O1 |
Kanonische SMILES |
CC(C)C1=NC(=O)NC(=O)O1 |
Synonyme |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1-methylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



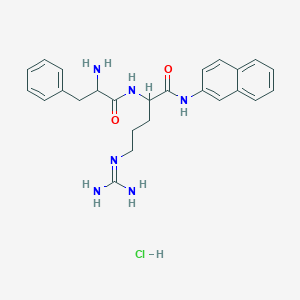
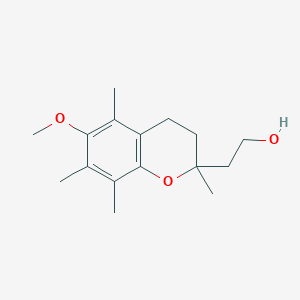
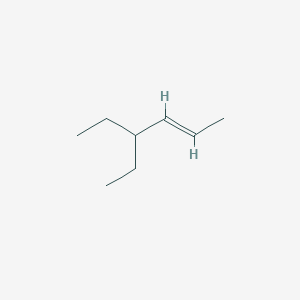
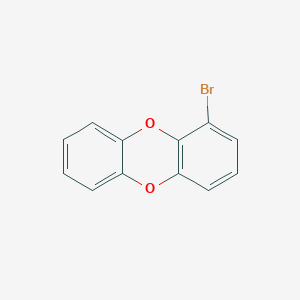
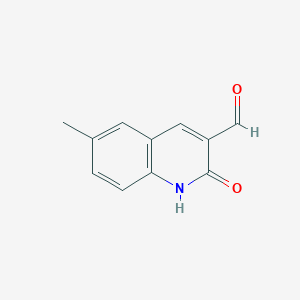
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
